1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which includes a bicyclic framework with a 3,4-dichlorophenyl group and an iodine atom attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane scaffold is known for its high strain and rigidity, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic compound. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents onto the bicyclo[1.1.1]pentane core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow processes, which can generate [1.1.1]propellane on demand and subsequently derivatize it into various bicyclo[1.1.1]pentane species . This approach ensures high efficiency and scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Addition Reactions: The strained bicyclic structure can participate in addition reactions, particularly with radicals and anions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products from substitution reactions include various functionalized bicyclo[1.1.1]pentane derivatives.
Oxides and Reduced Forms: Oxidation and reduction reactions yield corresponding oxides and deiodinated compounds.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a bioisostere for phenyl rings, improving the pharmacokinetic properties of drug candidates.
Material Science: It is used in the synthesis of molecular rods and other materials with unique mechanical properties.
Chemical Biology: The compound is employed in the design of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can mimic the spatial arrangement of phenyl rings, allowing it to bind to specific receptors or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1,3-Diiodobicyclo[1.1.1]pentane: A similar compound with two iodine atoms, used as an intermediate in various synthetic routes.
1-Halo-3-substituted Bicyclo[1.1.1]pentanes: These compounds share the bicyclo[1.1.1]pentane core and have various halogen substituents, offering similar physicochemical benefits.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a 3,4-dichlorophenyl group and an iodine atom, which provide distinct reactivity and biological activity compared to other bicyclo[1.1.1]pentane derivatives.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSIDUUABUNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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